![molecular formula C19H15N3O2S B2408993 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034344-93-7](/img/structure/B2408993.png)
2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as BITP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BITP is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BITP is a promising compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The functionalized ligands derived from 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been investigated for their luminescent properties. Specifically, two ligands—BTZ-Cz-OH and BTZ-DCz-OH —were characterized using NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. These ligands exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) in both solution and solid-state thin films .
Upon coordination with boron difluoride complexes, the resulting compounds show significant blue-shifted emission and enhanced luminescence. These materials have been successfully employed as dopant emitters in OLEDs. Notably, OLED devices doped with BTZ-Cz-BF (at a concentration of 10 wt%) exhibit excellent performance: a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Sulfide Oxidation and Functional Materials
Although not directly related to this compound, research on sulfide oxidation tuning in related molecules (such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene) has demonstrated intriguing properties. These findings could inspire further studies on functional materials and their applications .
Mechanism of Action
Mode of Action
It has been reported that the compound exhibits interesting photophysical properties . Due to the excited state intramolecular proton transfer (ESIPT) characteristic, the compound shows dual fluorescence (vinyl alcohol emission and ketone emission) in solution, but only one emission in solid films . After coordination with boron difluoride compounds, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The compound’s photophysical properties suggest potential applications in optoelectronic devices
Result of Action
The compound has been used successfully as a dopant emitter in organic light-emitting diodes (OLEDs), with all doped devices showing strong emission and low turn-on voltages . The electroluminescence performance of the doped devices based on boron difluoride compounds is superior to that of the ligand .
Action Environment
The compound has been characterized by nmr, high-resolution mass spectrometry, and elemental analysis, and it has been found to have good thermal and electrochemical stability .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(10-16-15-5-1-2-6-17(15)24-22-16)21-11-13-4-3-8-20-19(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNMQNCPMWZPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide |
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